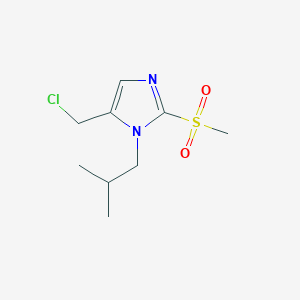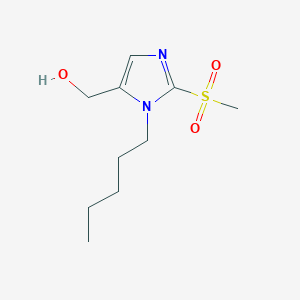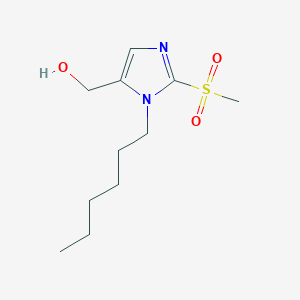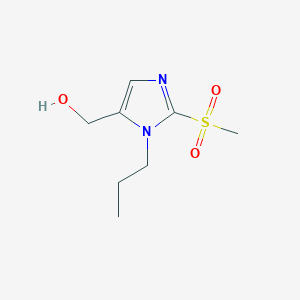![molecular formula C11H21N3O3S B6340053 {1-[2-(Diethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol CAS No. 1221342-07-9](/img/structure/B6340053.png)
{1-[2-(Diethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of diethylaminoethyl methacrylate . Diethylaminoethyl methacrylate is a compound used in the production of polymers . It has a molecular formula of C10H19NO2 and a molecular weight of 185.3 .
Molecular Structure Analysis
The molecular structure of diethylaminoethyl methacrylate consists of a methacrylate group attached to a diethylaminoethyl group .Chemical Reactions Analysis
Diethylaminoethyl methacrylate can undergo various chemical reactions. For instance, it can be used to synthesize copolymers . It can also react with strong oxidizers and acids .Physical And Chemical Properties Analysis
Diethylaminoethyl methacrylate is a colorless liquid with a strong ammonia-like odor . It is a flammable, weakly alkaline liquid that is miscible with most solvents .科学的研究の応用
Synthesis and Cardiac Electrophysiological Activity
Research has explored the synthesis and cardiac electrophysiological activities of various N-substituted imidazolylbenzamides or benzene-sulfonamides, showcasing compounds with potency comparable to that of known class III agents. These findings underscore the potential of the imidazol moiety, including derivatives of "{1-[2-(Diethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol," in producing class III electrophysiological activity, highlighting their significance in the development of treatments for reentrant arrhythmias (Morgan et al., 1990).
Photophysical Properties and Fluorescence Applications
The compound has been part of studies on novel blue emitting fluorophores, where derivatives exhibit significant absorption and emission in the blue and green regions. These findings are crucial for developing new materials for fluorescence applications, demonstrating how adjustments in the molecular structure can lead to varied and desirable photophysical properties (Padalkar et al., 2015).
Self-Assembly and Supramolecular Structures
Research into diethyltin-based self-assemblies derived from sulfonate-phosphonate ligands has highlighted the complex interplay of structural motifs and their formation processes. These studies are foundational in understanding the structural diversity and potential applications of self-assembled materials for various technological applications (Shankar et al., 2011).
Selective COX-2 Inhibition for Anti-inflammatory Applications
The synthesis of derivatives, including "this compound," as selective COX-2 inhibitors, has been researched with the aim of reducing gastrointestinal adverse effects associated with traditional NSAIDs. This research is pivotal in the quest for safer, more effective anti-inflammatory drugs (Tabatabai et al., 2012).
Chemical Synthesis and Transformations
The compound has been involved in studies focused on the synthesis and transformation of imidazole derivatives into carbonyl compounds. Such research is vital for the development of new synthetic methodologies and the exploration of novel chemical transformations (Ohta et al., 1987).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[3-[2-(diethylamino)ethyl]-2-methylsulfonylimidazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3S/c1-4-13(5-2)6-7-14-10(9-15)8-12-11(14)18(3,16)17/h8,15H,4-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNLYRIFQPGCML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(=CN=C1S(=O)(=O)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{2-Methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazol-5-yl}methanol](/img/structure/B6339986.png)
![{1-[2-(Dimethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6339994.png)
![5-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazole](/img/structure/B6340009.png)
![[1-(Butan-2-yl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol](/img/structure/B6340016.png)

![[2-Methanesulfonyl-1-(oxolan-2-ylmethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340041.png)
![[2-Methanesulfonyl-1-(3-methoxypropyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340047.png)


![[1-(Furan-2-ylmethyl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol](/img/structure/B6340070.png)
![{2-Methanesulfonyl-1-[3-(morpholin-4-yl)propyl]-1H-imidazol-5-yl}methanol](/img/structure/B6340080.png)
